2-Bromo-5-(difluoromethyl)aniline
Description
Significance of Halogenated and Fluorinated Aniline (B41778) Compounds in Organic Synthesis
Halogenated aromatic compounds, particularly aryl halides, are indispensable building blocks in organic chemistry. nih.gov Their importance stems from their utility in a wide range of synthetic transformations, most notably in cross-coupling reactions (such as Suzuki-Miyaura coupling), lithium-halogen exchange reactions, and the formation of Grignard reagents. nih.gov These methods are fundamental for constructing carbon-carbon bonds, a key process in molecular synthesis. nih.gov Halogenated anilines, which combine the reactivity of the aniline core with the synthetic versatility of an aryl halide, are therefore highly valuable intermediates. nih.gov
The introduction of fluorine-containing groups, such as difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃), into the aniline structure imparts unique properties to the molecule. Fluorine's high electronegativity can significantly influence the electronic environment of the aromatic ring, affecting the compound's reactivity and the acidity or basicity of the amino group. Furthermore, fluorinated groups often enhance properties like lipophilicity and metabolic stability, which are critical considerations in the design of pharmaceuticals and agrochemicals. sigmaaldrich.com Consequently, the development of synthetic methods for the regioselective halogenation and fluorination of electron-rich aromatic systems like aniline is an area of active research. nih.gov
Structural Framework of 2-Bromo-5-(difluoromethyl)aniline within the Context of Aromatic Amines
This compound is a substituted aniline derivative characterized by a specific arrangement of functional groups on the benzene (B151609) ring. The core of the molecule is the aniline framework (benzenamine). wikipedia.org The substituents are a bromine atom at the 2-position (ortho to the amino group) and a difluoromethyl group at the 5-position (meta to the amino group).
The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. Its presence at the 2-position provides a reactive site for various cross-coupling reactions, where the bromine can act as a leaving group. The difluoromethyl group (-CHF₂) is a strong electron-withdrawing group, which can significantly lower the electron density of the aromatic ring and decrease the basicity of the amino group. This unique combination of substituents makes this compound a useful intermediate for synthesizing more complex molecules with specific electronic and steric properties.
Below is a table summarizing the key properties of this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆BrF₂N | bldpharm.com |
| Molecular Weight | 222.03 g/mol | bldpharm.com |
| CAS Number | 1261552-64-0 | bldpharm.com |
| MDL Number | MFCD18391041 | bldpharm.com |
Historical Context and Evolution of Research on Related Bromo(fluoroalkyl)anilines
Research into halogenated anilines has a long history, driven by their role as precursors in the dye industry and later in pharmaceuticals and agrochemicals. wikipedia.org Traditional methods for preparing these compounds, such as direct electrophilic halogenation, often suffer from a lack of regioselectivity, especially with highly activated rings like aniline, which can lead to multiple substitutions. wikipedia.orgnih.gov
The development of more sophisticated synthetic strategies has allowed for the precise installation of halogens and other functional groups. For instance, multi-step sequences involving protection of the amino group, directed ortho-metalation, or Sandmeyer-type reactions have become common. A representative synthesis for a related compound, 2-bromo-5-fluoroaniline (B94856), involves a four-step process starting from 4-fluoroaniline (B128567): acylation to protect the amine, followed by nitration, substitution of the acetamido group with bromine, and finally, reduction of the nitro group to yield the desired aniline. google.com
The field of organofluorine chemistry has expanded significantly in recent decades, with a growing appreciation for the unique properties that fluorine substituents confer upon organic molecules. While the trifluoromethyl (-CF₃) group has been widely studied, more recent research has focused on other fluoroalkyl groups like difluoromethyl (-CHF₂) and difluoromethoxy (-OCHF₂). acs.org These groups act as bioisosteres for other functional groups and provide a means to fine-tune a molecule's steric and electronic profile. The synthesis of compounds like this compound reflects this evolution, combining the established synthetic utility of a bromoaniline with the modern focus on incorporating specialized fluorine-containing moieties for advanced applications.
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6BrF2N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2 |
InChI Key |
LDWMALANADAYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Difluoromethyl Aniline and Its Precursors
Classical Multi-Step Synthetic Approaches for Bromo- and Difluoromethyl-Substituted Anilines
Traditional methods for synthesizing bromo- and difluoromethyl-substituted anilines often rely on a sequence of well-established chemical reactions. These include halogenation, nitration, and the reduction of nitro groups.
Sequential Halogenation, Nitration, and Nitro Group Reduction
A common strategy for synthesizing substituted anilines involves a three-step process: halogenation, nitration, and reduction.
Initially, a starting aromatic compound is halogenated. For instance, the direct bromination of a fluorobenzene (B45895) derivative can be carried out in the presence of a catalyst like a metal or metal salt. google.com The amount of bromine used is typically between 0.9 to 1.3 moles per mole of the fluorobenzene derivative, with reaction temperatures ranging from 20°C to 200°C. google.com The amino group of aniline (B41778) is a strong activator for electrophilic aromatic substitution, which can lead to multiple brominations. researchgate.net To achieve selective monobromination, the amino group can be protected by converting it into an acetamido group, which is less activating. researchgate.net
Following halogenation, the next step is nitration. This is a classic electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. youtube.com This is typically achieved by using a mixture of nitric acid and sulfuric acid. youtube.com
The final step is the reduction of the nitro group to an amino group (-NH2). This can be accomplished using various reducing agents, such as iron in the presence of an acid. chemicalbook.com
A patent describes a method for preparing 2-bromo-5-fluoroaniline (B94856) starting from 4-fluoroaniline (B128567). google.com The process involves:
Acylation of 4-fluoroaniline to form 4-fluoroacetanilide (B1213217). google.com
Nitration of 4-fluoroacetanilide to yield 2-nitro-4-fluoroacetanilide. google.com
Replacement of the acetamido group with bromine, followed by reduction of the nitro group to produce 2-bromo-5-fluoroaniline. google.com
Reductive Amination Strategies for Halogenated Aromatic Precursors
Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes and ketones). youtube.com The process involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to an amine. youtube.com This method can be used to synthesize primary, secondary, or tertiary amines depending on the starting amine. youtube.com
Common reducing agents for this reaction include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation. youtube.com NaBH3CN is a milder reducing agent than sodium borohydride (B1222165) (NaBH4) and is selective for the reduction of the iminium ion over the ketone or aldehyde. youtube.com
A study on the reductive amination of benzaldehyde (B42025) over Pd/C catalysts explored the mechanism and the effect of carbon modifications on selectivity. exlibrisgroup.com Another recent development describes a tandem reductive amination-deuteration sequence using a phosphorus-doped carbon-supported iron catalyst, which shows high reactivity and regioselectivity for a wide range of deuterated anilines and amines. nih.gov
Hydrogenation-Based Reductions of Nitro-Substituted Anilines
Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. youtube.com This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. chemicalbook.comyoutube.com
The mechanism of nitrobenzene (B124822) hydrogenation on non-noble metals like nickel differs from that on noble metals like platinum. rsc.orgcsic.es On nickel, the reaction is believed to proceed through the initial dissociation of the N-O bonds, leading to partial oxidation of the catalyst surface, followed by successive hydrogenation steps to form the aniline. rsc.orgcsic.es
The choice of solvent and catalyst can influence the rate and selectivity of the reaction. uctm.edu For example, a study on the hydrogenation of various nitro-compounds in ethanol (B145695) and isopropanol (B130326) found that the reaction rate decreased in the order of nitrobenzene > nitroanilines > p-nitrodiethyl aniline > nitrophenols. uctm.edu
A hydrogen-free method for nitrobenzene hydrogenation has also been developed, which couples the reaction with the dehydrogenation of cyclohexanol (B46403) over a copper-based catalyst. rsc.org
Advanced and Catalytic Synthetic Routes for Aromatic Difluoromethylation and Bromination
Modern synthetic chemistry offers more advanced and efficient methods for introducing difluoromethyl and bromo groups onto aromatic rings, as well as for forming the aniline moiety. These methods often rely on metal catalysis.
Metal-Catalyzed Amination Protocols
The Buchwald-Hartwig amination is a prominent metal-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine.
An example of this reaction is the amination of a bromopyridine with cyclohexane-1,2-diamine using a palladium catalyst with a BINAP ligand. chemspider.com The reaction is carried out in toluene (B28343) with sodium tert-butoxide as the base. chemspider.com
Recent advances have also led to the development of metal-free methods for the synthesis of N-substituted anilines. One such approach utilizes sulfonyl chlorides and amines to produce a wide range of N,N-disubstituted anilines. acs.org
Palladium- and Nickel-Catalyzed C(sp²)-CF₂H Bond Formation: Principles and Methodologies
The introduction of the difluoromethyl (CF₂H) group onto an aromatic ring is a significant transformation in medicinal chemistry. Both palladium and nickel catalysts have been effectively used for this purpose.
Palladium-Catalyzed Difluoromethylation
Palladium-catalyzed cross-coupling reactions are a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, a palladium catalyst can be used to couple an aryl halide or boronic acid with a difluoromethyl source.
One method involves the palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides, and iodides under mild conditions. nih.govlookchem.comrsc.orgdntb.gov.ua This provides an efficient route to a variety of difluoromethylated heteroarenes. nih.govlookchem.comrsc.orgdntb.gov.ua Another approach utilizes the ex-situ generation of difluoroiodomethane (B73695) (DFIM) and its subsequent use in a palladium-catalyzed difluoromethylation of aryl boronic acids. semanticscholar.org
Nickel-Catalyzed Difluoromethylation
Nickel catalysis has emerged as a powerful alternative for difluoromethylation reactions, often offering advantages in terms of cost and reactivity.
A practical method for the difluoromethylation of (hetero)aryl chlorides and bromides involves a nickel-catalyzed cross-coupling with the abundant and inexpensive chlorodifluoromethane (B1668795) (ClCF₂H). nih.govresearchgate.net Mechanistic studies suggest that this reaction proceeds via a difluoromethyl radical pathway. nih.govresearchgate.netthieme-connect.de
Another nickel-catalyzed method employs difluoromethyl 2-pyridyl sulfone as a crystalline and sustainably sourced difluoromethylation reagent for the cross-electrophile coupling of (hetero)aryl bromides. nih.govacs.org This reaction proceeds under mild conditions and has been successfully applied to the synthesis of precursors for preclinical pharmaceuticals. nih.govacs.org
Interactive Data Table: Comparison of Catalytic Difluoromethylation Methods
| Catalyst System | Aryl Substrate | Difluoromethyl Source | Key Features |
| Palladium/DPEPhos | Heteroaryl halides | [(SIPr)Ag(CF₂H)]₂ | Mild conditions, broad scope for heteroarenes. nih.gov |
| Palladium | Aryl boronic acids | Difluoroiodomethane (ex-situ) | Adaptable to deuterium (B1214612) incorporation. semanticscholar.org |
| Nickel/dtbbpy | (Hetero)aryl chlorides/bromides | Chlorodifluoromethane (ClCF₂H) | Uses inexpensive reagent, proceeds via radical pathway. nih.govresearchgate.net |
| Nickel | (Hetero)aryl bromides | Difluoromethyl 2-pyridyl sulfone | Sustainable reagent, applicable to parallel synthesis. nih.govacs.org |
C-H Functionalization Approaches to Difluoromethylated Anilines
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org In the context of synthesizing difluoromethylated anilines, this approach involves the direct introduction of a CF2H group onto an existing aniline scaffold.
While direct C-H difluoromethylation of aniline itself is challenging, metal-catalyzed approaches have shown promise for related systems. For instance, a ruthenium(II)-catalyst has been successfully employed for the para-selective difluoromethylation of anilides, which are N-protected aniline derivatives. acs.org This strategy typically involves the use of a directing group on the aniline nitrogen to control the position of functionalization.
Another prominent strategy involves the difluoromethylation of aryl halides. This method, while technically a cross-coupling reaction rather than a direct C-H functionalization of the aniline core, represents a key modern technique for installing the CF2H group onto an aromatic ring. Various catalytic systems have been developed for this purpose, utilizing different metal catalysts and sources of the difluoromethyl group.
Table 1: Examples of Metal-Catalyzed Difluoromethylation of Aryl Halides
| Catalyst System | CF2H Source | Aryl Halide Substrate | Key Features | Reference |
|---|---|---|---|---|
| Nickel/Photoredox | Bromodifluoromethane (CHBrF2) | Aryl Bromides | Mild, room temperature conditions; broad substrate scope including heteroaryls. | princeton.edu |
| Copper(I) Iodide | Trimethylsilyl difluoromethane (B1196922) (TMSCF2H) | Aryl Iodides | Utilizes an inexpensive and stable CF2H source; good functional group tolerance. | nih.gov |
| Nickel | Difluoromethyl Zinc Reagent | Aryl Iodides, Bromides, Triflates | Uses a stable, isolable zinc reagent; proceeds at room temperature. | acs.org |
| Palladium | TMSCF2H | Aryl Chlorides/Bromides | Effective for electron-neutral and electron-rich substrates. | rsc.org |
| Iron | Difluoromethyl 2-pyridyl sulfone | Diaryl Zinc Reagents | Utilizes an earth-abundant metal catalyst. | rsc.org |
These methods could be applied to synthesize the precursor 3-(difluoromethyl)aniline (B46249) by starting with a suitable dihaloaniline and selectively performing the difluoromethylation, followed by reduction or removal of the second halogen.
Directed Lithiation and Electrophilic Quenching for Regioselective Bromination
Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in electrophilic aromatic substitution. wikipedia.org This technique relies on a directing metalation group (DMG) that complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgsemanticscholar.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile.
For the synthesis of 2-bromo-5-(difluoromethyl)aniline from its precursor, 3-(difluoromethyl)aniline, the amino group (-NH2) or a protected form, such as an amide or carbamate, can serve as the DMG. The strong Lewis basicity of the nitrogen or oxygen atom in the DMG interacts with the lithium cation, directing the deprotonation specifically to the C-2 position, which is ortho to the directing group. wikipedia.org Subsequent quenching of the generated ortho-lithiated species with an electrophilic bromine source, such as molecular bromine (Br2) or 1,2-dibromotetrafluoroethane, would yield the desired 2-bromo product. The use of a protected amine, like an N-Boc group, is often preferred to prevent reaction at the N-H bond and can enhance the directing group's efficacy. tuwien.atacs.org
Alternative methods for regioselective bromination of anilines, particularly those bearing electron-withdrawing groups, often employ milder brominating agents to control the reaction and avoid polybromination, a common issue with highly activated aniline substrates. orgsyn.orgyoutube.com The regioselectivity of bromination with reagents like N-Bromosuccinimide (NBS) can be significantly influenced by the choice of solvent. thieme-connect.com For meta-substituted anilines, the reaction can be tuned to favor specific isomers by adjusting the polarity of the reaction medium. thieme-connect.com
Table 2: Reagents for Regioselective Bromination of Anilines
| Reagent | Conditions | Selectivity | Key Features | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl4, CH3CN) | Solvent-dependent; can be tuned for regioselectivity. | A mild and common brominating agent. | thieme-connect.com |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane, low temperature | High regioselectivity for bromination para to the amino group. | Effective for achieving monobromination without protecting the amine. | orgsyn.org |
| Bromine in situ from HBr/H2O2 | Aqueous solvent | Radical bromination pathway. | A greener approach using water as a solvent. | wikipedia.org |
Halogen Exchange Reactions for Fluorine Introduction
While classic halogen exchange (Finkelstein-type) reactions are common for alkyl halides, their application for creating aryl-CF2H bonds is less direct. In the context of synthesizing fluorinated aromatics, the term "halogen exchange" is more broadly applied to modern cross-coupling reactions where an aryl halide is coupled with a difluoromethyl source. These methods effectively exchange a halogen atom on the aromatic ring for a CF2H group.
As detailed in section 2.2.3, numerous metal-catalyzed protocols exist for the difluoromethylation of aryl halides. rsc.org A particularly relevant approach for synthesizing 3-(difluoromethyl)aniline could involve the reaction of a precursor like 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) with a difluoromethylating agent. For example, the use of a stable, solid difluoromethyl zinc reagent in combination with a nickel catalyst allows for the difluoromethylation of aryl bromides and iodides at room temperature. acs.org Similarly, copper-mediated difluoromethylation using TMSCF2H provides a route using inexpensive and readily available reagents. nih.gov These methods offer a practical pathway to introduce the difluoromethyl group onto a pre-existing aniline or a precursor that can be later converted to an aniline.
Green Chemistry Principles and Sustainable Synthetic Approaches
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient processes. Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, are highly relevant to the synthesis of this compound.
Microwave-Assisted Synthesis for Reaction Efficiency Enhancement
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. nih.govnih.gov The direct amidation of carboxylic acids or esters with anilines to form anilides, a potential step in a multi-stage synthesis involving protection of the amine, can be efficiently performed using microwave irradiation. nih.govrsc.org
Furthermore, microwave heating has been successfully applied to the synthesis of halogenated aromatic compounds. researchgate.net A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which proceeds without organic solvents or metal catalysts, offering a greener alternative for amination steps. nih.govtandfonline.com The bromination of carbonyl compounds, a related transformation, has also been shown to be efficiently catalyzed by p-toluenesulfonic acid under microwave irradiation. researchgate.net These examples strongly suggest that key steps in the synthesis of this compound, such as bromination or precursor synthesis, could be significantly optimized through the application of microwave technology. tandfonline.com
Solvent-Free Reaction Methodologies
Eliminating the use of volatile organic solvents is a core principle of green chemistry, as it reduces environmental impact and simplifies product purification. Solvent-free reactions, often conducted using mechanochemical methods like grinding or milling, have been developed for various transformations, including the halogenation of aromatic compounds. beilstein-journals.org
The catalyst-free halogenation of phenols and anilines using N-halosuccinimides (such as NBS for bromination) can be carried out efficiently under solvent-free grinding conditions. beilstein-journals.org A facile and sustainable mechanochemical route using an automated grinder has been demonstrated for the regioselective halogenation of anilines, yielding products in excellent yields within minutes. beilstein-journals.org This solvent-free approach could be directly applied to the bromination of 3-(difluoromethyl)aniline, providing a clean and atom-economical pathway to the target compound. Other solvent-free reactions, such as the reaction of 1-chloro-2-nitrobenzene (B146284) with anilines, have also been described, highlighting the potential for developing entirely solvent-free synthetic sequences. google.com
Considerations for Industrial-Scale Synthesis
The transition of a synthetic route from the laboratory to an industrial scale introduces several critical considerations related to cost, safety, efficiency, and environmental impact. For the synthesis of this compound, a multi-step process is likely, starting from commercially available materials.
A key factor is the cost and availability of the starting materials, such as 3-(difluoromethyl)aniline sigmaaldrich.com or its precursors. Routes that utilize cheaper feedstocks, like benzotrifluoride, may be more economically viable despite potentially longer synthetic sequences. google.com
The efficiency of each step is paramount. Reactions requiring protecting groups, such as the acylation of the aniline prior to bromination to control selectivity, add steps and costs associated with both the protection and subsequent deprotection. youtube.comyoutube.com Therefore, developing direct, highly regioselective methods for C-H functionalization or bromination is advantageous. thieme-connect.comorganic-chemistry.org
Waste management is another crucial aspect. Electrophilic brominations can generate significant byproducts. Metal-catalyzed cross-coupling reactions, while powerful, introduce metal waste that must be managed and removed from the final product. The use of catalytic versus stoichiometric reagents is preferred. google.com Developing protocols that allow for catalyst recycling or the use of more benign, earth-abundant metals like iron would improve the industrial feasibility. rsc.org
Finally, process safety and simplicity are essential. Solvent-free methods or reactions in aqueous media reduce hazards associated with flammable organic solvents. wikipedia.orgbeilstein-journals.org One-pot procedures, where multiple transformations are carried out in a single reactor without isolating intermediates, can significantly improve operational efficiency and reduce waste. organic-chemistry.org The potential for scaling up using continuous flow reactors, as opposed to batch processing, could also offer advantages in terms of safety, consistency, and throughput.
Continuous Flow Reactor Applications for Process Control
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex molecules like this compound, particularly concerning process control, safety, and scalability. azolifesciences.comthieme-connect.de Flow reactors enable precise manipulation of reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to improved yield, selectivity, and reproducibility. unito.it
For the synthesis of aniline derivatives, continuous flow processes have been successfully implemented. For instance, the reduction of nitroaromatics to anilines, a common step in preparing precursors, can be performed efficiently and safely in flow reactors. nih.govacs.orgresearchgate.net These systems can handle hazardous reagents like high-pressure hydrogen gas with a significantly smaller reaction volume, mitigating safety risks associated with exothermic and potentially explosive reactions. thieme-connect.denih.gov
In the context of synthesizing this compound, a multi-step continuous flow setup can be envisioned. rsc.org Each step, from the formation of a precursor like 3-(difluoromethyl)aniline to its subsequent bromination, can be performed in a dedicated reactor module.
Key advantages of applying continuous flow reactors include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, which is critical for controlling highly exothermic reactions like nitration or bromination. acs.org This prevents temperature spikes that can lead to side product formation and ensures a consistent product quality.
Precise Residence Time Control: Flow reactors allow for exact control over the time reactants spend in the reaction zone. thieme-connect.de This is crucial for maximizing conversion while minimizing the formation of impurities, such as di- or tri-brominated byproducts in the halogenation step.
Improved Mixing: Micromixers integrated into flow systems ensure rapid and homogeneous mixing of reagents, which is often superior to the capabilities of stirred-tank batch reactors. azolifesciences.com This leads to more consistent reaction kinetics and product distribution.
Safe Handling of Hazardous Intermediates: The synthesis may involve unstable intermediates, such as diazonium salts if a Sandmeyer-type reaction were employed. mdpi.com Flow chemistry allows for the in situ generation and immediate consumption of such hazardous species, preventing their accumulation to dangerous levels. acs.orgresearchgate.net
The table below illustrates a conceptual comparison of key process parameters for a bromination step in batch versus continuous flow.
| Parameter | Batch Reactor | Continuous Flow Reactor | Benefit of Flow Processing |
| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) | Increased safety, reduced reagent inventory. thieme-connect.de |
| Heat Transfer | Limited by surface area | Excellent due to high surface-area-to-volume ratio | Superior temperature control, prevention of hotspots. acs.org |
| Mixing | Dependent on stirrer speed/design | Rapid and efficient (diffusion-based) | High reproducibility, uniform product quality. azolifesciences.com |
| Residence Time | Average time, distribution varies | Precisely controlled | Optimized yield, minimized side products. thieme-connect.de |
| Scalability | Complex, requires re-optimization | "Scaling-out" by parallelization | Faster transition from lab to production. researchgate.net |
This table presents generalized data for illustrative purposes, based on established principles of flow chemistry.
In Situ Quenching Techniques for Reaction Management
While a direct bromination of 3-(difluoromethyl)aniline might not generate intermediates requiring a specific in situ quench, alternative synthetic routes could necessitate such techniques. For example, if the synthesis involved the formation of an organometallic intermediate, such as an aryllithium or Grignard reagent, for introducing the difluoromethyl group or another substituent, in situ quenching would be critical.
Application in Organometallic Reactions:
Organolithium reagents, which could be formed via lithium-halogen exchange, are highly reactive and thermally sensitive. acs.orgwhiterose.ac.uk In a potential synthetic pathway, generating such a species in the presence of an electrophile (the quenching agent) ensures it reacts immediately to form the desired product. This is known as a Barbier-type reaction, which is an effective method for controlling reactive organometallics. researchgate.net
A standard quenching protocol for excess, unreacted organometallic reagents involves a stepwise addition of progressively more reactive protic solvents. epfl.chimperial.ac.uk
| Step | Quenching Agent | Purpose | Rationale |
| 1 | Isopropanol | Initial, gentle quench | Reacts less vigorously than more protic solvents, allowing for controlled heat and gas evolution. imperial.ac.uk |
| 2 | Methanol / Ethanol | More reactive quench | Ensures more complete reaction of the remaining organometallic species. epfl.ch |
| 3 | Water | Final, complete quench | Strongest quenching agent to neutralize any residual reactive material. epfl.ch |
| 4 | Saturated aq. NH₄Cl | Aqueous Workup | Often used to quench reactions and neutralize anionic species before extraction. acs.org |
This table outlines a general procedure for quenching reactive organometallic reagents.
In Situ Quenching in Continuous Flow:
Reactivity and Mechanistic Investigations of 2 Bromo 5 Difluoromethyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 2-Bromo-5-(difluoromethyl)aniline ring is governed by the cumulative directing effects of its three substituents.
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. byjus.com
Bromo Group (-Br): Halogens are weakly deactivating yet are also ortho, para-directing. libretexts.org This is because their electron-withdrawing inductive effect deactivates the ring, but their ability to donate a lone pair of electrons via resonance stabilizes the cationic intermediate (the sigma complex) when the attack occurs at the ortho or para positions. youtube.com
Difluoromethyl Group (-CHF₂): This group is electron-withdrawing due to the electronegativity of the fluorine atoms, making it a deactivating group and a meta-director. youtube.com
In the case of this compound, the potent activating and directing effect of the amino group dominates. byjus.com Therefore, incoming electrophiles are strongly directed to the positions ortho and para to the -NH₂ group, which correspond to the C6 and C4 positions. Steric hindrance from the adjacent bromine atom at C2 may slightly disfavor substitution at the C6 position. The deactivating nature of the bromo and difluoromethyl groups means that reaction conditions may need to be more forcing than those required for aniline itself. For example, direct bromination of aniline with bromine water proceeds rapidly to yield the 2,4,6-tribrominated product, but the deactivation present in this substituted aniline might allow for more controlled monohalogenation. byjus.com
Nucleophilic Substitution Reactions Involving the Bromine Atom
Direct nucleophilic aromatic substitution (SNAr) on this compound, where a nucleophile directly displaces the bromine atom, is generally unlikely. SNAr reactions typically require the aromatic ring to be highly electron-deficient, usually through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org While the difluoromethyl group is electron-withdrawing, the powerful electron-donating amino group counteracts this effect, making the ring insufficiently electron-poor for a classical SNAr mechanism.
However, the bromine atom can be effectively substituted through transition metal-catalyzed cross-coupling reactions. The most prominent of these for replacing a halogen with a nucleophile is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.org This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org
Reactivity of the Amino Functional Group
The amino group is a versatile functional handle that can undergo a range of chemical transformations, including oxidation, conversion to diazonium salts, and condensation with carbonyls.
Oxidation Pathways and Derivative Formation
The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. The initial oxidation often involves the nitrogen atom. Mild oxidizing agents, such as peroxybenzoic acid, can convert primary anilines into the corresponding nitroso compounds. rsc.org More vigorous oxidation can lead to the formation of nitro compounds. acs.org Anodic oxidation of substituted anilines can result in complex coupling products, including derivatives of benzidine, diphenylamine, and azobenzene, as the initial oxidation at the nitrogen can be followed by radical coupling reactions. The specific pathway for this compound would be influenced by the electronic effects of its substituents.
Reduction Reactions of Amine Derivatives
While the amino group itself is in a reduced state, it can be converted into other functional groups that can then be reduced. The most significant transformation in this context is diazotization. Primary arylamines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form stable arenediazonium salts (Ar-N₂⁺). researchgate.netacs.orglibretexts.org
These diazonium salts are highly valuable synthetic intermediates. The diazonio group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents. rsc.org In the context of reduction, the diazonium salt of this compound could be treated with a reducing agent like hypophosphorous acid (H₃PO₂) to undergo reductive deamination, replacing the original amino group with a hydrogen atom. This two-step sequence provides a method for the formal removal of the amino group.
Furthermore, diazonium salts are precursors for the Sandmeyer reaction, where copper(I) salts are used to replace the diazonio group with halides (Cl⁻, Br⁻) or cyanide (CN⁻). wikipedia.orgnih.govorganic-chemistry.org
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under acidic catalysis and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. This reversible reaction is a fundamental transformation in organic synthesis for creating carbon-nitrogen double bonds.
Carbon-Carbon Bond Forming Cross-Coupling Reactions
The bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed carbon-carbon bond-forming cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov It is a highly versatile and widely used method for forming aryl-aryl or aryl-vinyl bonds.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. rug.nl The reaction is catalyzed by palladium complexes and requires a base.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netresearchgate.net
These reactions all proceed through a catalytic cycle involving the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation (Suzuki) or carbopalladation (Heck/Sonogashira), and concluding with reductive elimination to release the final product and regenerate the Pd(0) catalyst.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | General Product Structure |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Aryl-Aryl or Aryl-Vinyl |
| Heck | Alkene (R-CH=CH₂) | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkyne |
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov For substrates like this compound, this reaction is instrumental in synthesizing biaryl structures, which are prevalent in pharmaceuticals and materials science. The reactivity in Suzuki coupling is influenced by the electronic properties of the bromoaniline; the electron-withdrawing difluoromethyl group can enhance the rate of oxidative addition to the palladium(0) catalyst. However, the unprotected ortho-amino group can sometimes interfere with the catalytic cycle, necessitating careful optimization of reaction conditions. nih.gov
Research on unprotected ortho-bromoanilines has demonstrated that specific catalyst systems are highly effective. For instance, the use of palladacycle catalysts, such as CataCXium A Pd G3, has proven uniquely effective for coupling these challenging substrates with a variety of boronic esters, including benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic partners. nih.gov The choice of solvent and base is also critical, with combinations like 2-MeTHF and K3PO4 often providing high yields. nih.gov
Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of ortho-bromoaniline substrates, which would be applicable to this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 100 | Phenylboronic acid | 85-95 | beilstein-journals.org |
| CataCXium A Pd G3 | None | K3PO4 | 2-MeTHF | 80 | Alkylboronic esters | 91 | nih.gov |
| Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 90 | Arylboronic esters | Low to Moderate | nih.gov |
| Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 80 | Vinylboronic acid | 80-90 | nih.gov |
Sonogashira Coupling Protocols
The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org For this compound, Sonogashira coupling provides a direct route to 2-alkynyl-5-(difluoromethyl)aniline derivatives, which are valuable intermediates for the synthesis of heterocycles and other complex molecules.
The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, base, and solvent. While traditional protocols often require copper co-catalysts, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org For electron-deficient substrates, like those bearing a difluoromethyl group, the oxidative addition step is generally facile. The use of bulky phosphine (B1218219) ligands on the palladium center can further enhance catalytic activity. nih.gov
The following table outlines representative conditions for Sonogashira coupling reactions involving bromoaniline or related substrates.
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |
| Pd(CF3COO)2 | CuI | PPh3 | Et3N | DMF | 100 | Phenylacetylene | 96 | scirp.org |
| PdCl2(PPh3)2 | CuI | PPh3 | Et3N | THF | 65 | Terminal Alkynes | 85-95 | organic-chemistry.org |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | Room Temp | Various Alkynes | High | nih.gov |
| Pd(OAc)2 | None | None | TBAF | THF | 70 | Aryl Alkynes | 70-80 | organic-chemistry.org |
Ullmann Coupling and Intramolecular Cyclization Pathways
The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-nitrogen or carbon-oxygen bonds. In the context of this compound, it can be employed for N-arylation reactions. More significantly, derivatives of this compound can undergo intramolecular Ullmann-type cyclizations to form heterocyclic structures. For example, if the amino group is first acylated with a group containing a suitably positioned aryl halide, a subsequent intramolecular cyclization can lead to the formation of phenazines or other fused nitrogen-containing heterocycles.
Modern Ullmann protocols often utilize copper(I) salts with specific ligands to facilitate the reaction under milder conditions than the high temperatures traditionally required. Ligand-free copper-catalyzed methods have also been developed for certain cyclization reactions, offering a more environmentally friendly approach. rsc.org For instance, the reaction of an o-bromoarylamine with a nitrile, catalyzed by a copper salt, can lead to the efficient synthesis of benzimidazole (B57391) derivatives. rsc.org Such a strategy could be adapted for derivatives of this compound.
Key features of Ullmann reactions and related cyclizations are summarized below.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |
| Intermolecular N-Arylation | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 110-130 | Coupling of amines with aryl halides | |
| Intramolecular Cyclization | CuI | None | K3PO4 | DMSO | 120 | Synthesis of benzimidazoles from o-bromoarylamines and nitriles | rsc.org |
| Tandem Cyclization | Cu(I) | B2Pin2 | Base | Solvent | Varies | Copper-catalyzed radical addition/cyclization sequences | nih.govnih.gov |
Hiyama and Kumada Cross-Coupling Reactions
The Hiyama and Kumada couplings are important palladium- or nickel-catalyzed cross-coupling reactions that provide alternative routes to carbon-carbon bond formation.
The Hiyama coupling utilizes organosilanes as the organometallic partner. wikipedia.org A key advantage of organosilanes is their low toxicity and high stability. The reaction requires activation of the silicon-carbon bond, typically with a fluoride (B91410) source like TBAF or a base. organic-chemistry.org For a substrate like this compound, Hiyama coupling with an arylsilane would yield a biaryl product. The reaction is known to tolerate a wide range of functional groups. organic-chemistry.org
The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.org It was one of the first catalytic cross-coupling methods developed and is effective for coupling aryl, vinyl, or alkyl groups. organic-chemistry.org The reaction can be catalyzed by either nickel or palladium complexes. A significant advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org Recently, methods for the Kumada coupling of unprotected bromoanilines with alkyl Grignard reagents have been developed using specific Buchwald-type ligands, which would be directly applicable to this compound. acs.orgnih.gov
The table below compares typical conditions for these two reactions.
| Coupling Reaction | Catalyst | Ligand | Activator/Base | Solvent | Temperature (°C) | Coupling Partner | Reference |
| Hiyama | Pd(OAc)2 | DABCO | TBAF | THF | 70 | Aryltrimethoxysilanes | nih.gov |
| Hiyama | PdCl2 | None | TBAF | THF | 70 | Organosilanes | organic-chemistry.org |
| Kumada | Pd(OAc)2 | Buchwald-type | Grignard itself | THF | Room Temp | Alkyl Grignard Reagents | acs.orgnih.gov |
| Kumada | NiCl2(dppp) | dppp | Grignard itself | Ether/THF | 0 - Room Temp | Aryl Grignard Reagents | wikipedia.orgorganic-chemistry.org |
Stille Coupling Methods
The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. wikipedia.org A major advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. organic-chemistry.org The primary drawback is the toxicity of tin compounds. organic-chemistry.org
For this compound, Stille coupling offers a reliable method for creating C-C bonds with various organic fragments (alkenyl, aryl, alkynyl) available as organostannane reagents. The reaction mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligand can be crucial for achieving high yields and turnover numbers. The addition of copper(I) salts as co-catalysts can sometimes accelerate the reaction. organic-chemistry.org
General conditions for Stille coupling are presented in the following table.
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Coupling Partner | Reference |
| Pd(PPh3)4 | PPh3 | None | Toluene | 110 | Aryl-, Alkenyl-, Alkynylstannanes | wikipedia.org |
| Pd(OAc)2 | PPh3 | CuI | DMF | 80-100 | Vinylstannanes | organic-chemistry.org |
| Pd2(dba)3 | AsPh3 | None | Dioxane | 100 | Various Organostannanes | researchgate.net |
| Pd(OAc)2 | Dabco | None | DMF | 120 | Arylstannanes | organic-chemistry.org |
Other Key Transformation Reactions
Beyond cross-coupling reactions, the bromine atom of this compound can be used to form an organometallic species, most commonly a Grignard reagent. This is typically achieved through reaction with magnesium metal in an ethereal solvent like THF or diethyl ether. The formation of the Grignard reagent, 5-amino-2-(difluoromethyl)phenylmagnesium bromide, transforms the electrophilic aryl bromide into a potent nucleophile.
The formation process must be carefully controlled to avoid side reactions, such as Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl bromide. researchgate.net The presence of the amino group can also complicate the reaction, as the acidic N-H proton can be deprotonated by the Grignard reagent. This often necessitates using an excess of the Grignard-forming reagents or protecting the amine group prior to the reaction.
Once formed, this Grignard reagent is a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring.
The table below lists potential transformations of the Grignard reagent derived from this compound.
| Electrophile | Reagent Example | Product Type |
| Aldehydes/Ketones | Acetone, Benzaldehyde (B42025) | Secondary/Tertiary Alcohols |
| Esters | Ethyl acetate | Ketones (initially), Tertiary Alcohols |
| Carbon Dioxide | CO2 (gas or dry ice) | Carboxylic Acid |
| Nitriles | Acetonitrile | Ketones (after hydrolysis) |
| Alkyl Halides | Methyl Iodide | Alkylated Aniline |
| Silyl Halides | Trimethylsilyl chloride | Silylated Aniline |
Mannich and Petasis Reaction Applications
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, the amino group can serve as the amine component in this three-component reaction, along with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen (the CH-acidic component). While specific examples involving this compound are not prevalent in the literature, the general reactivity of anilines in Mannich reactions is well-established. The electron-withdrawing nature of the difluoromethyl group is expected to decrease the nucleophilicity of the aniline nitrogen, potentially requiring more forcing reaction conditions or the use of catalysts to promote the formation of the initial iminium ion. A nickel-catalyzed asymmetric decarboxylative Mannich reaction has been developed for the synthesis of β-trifluoromethyl-β-amino ketones, showcasing a modern variant of this classic transformation that accommodates fluorinated substrates rsc.org.
The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines wikipedia.orgorganic-chemistry.orgacs.org. This reaction is known for its mild conditions and tolerance of a wide range of functional groups wikipedia.org. For this compound, its participation as the amine component would be anticipated. However, the success of the Petasis reaction can be sensitive to the electronic properties of the amine. Studies have shown that anilines with strong electron-withdrawing groups may exhibit reduced reactivity acs.org. The difluoromethyl group in this compound, being electron-withdrawing, could potentially hinder the reaction. Nevertheless, the use of microwave conditions has been shown to facilitate the Petasis reaction of electron-poor aromatic amines organic-chemistry.org. The general applicability of the Petasis reaction to anilines suggests that with appropriate optimization of reaction conditions, this compound could serve as a viable substrate for the synthesis of complex substituted amines.
Table 1: Hypothetical Petasis Reaction with this compound
| Amine Component | Carbonyl Component | Boronic Acid Component | Potential Product |
| This compound | Glyoxylic acid | Phenylboronic acid | 2-((2-Bromo-5-(difluoromethyl)phenyl)amino)-2-phenylacetic acid |
| This compound | Formaldehyde | Vinylboronic acid | N-Allyl-2-bromo-5-(difluoromethyl)aniline |
This table represents potential products based on the general mechanism of the Petasis reaction, not on experimentally verified outcomes.
Ugi Multicomponent Reactions
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the one-pot synthesis of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide nih.govmdpi.com. The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate to generate the final product mdpi.com.
The participation of this compound as the amine component in an Ugi reaction is plausible. However, the nucleophilicity of the aniline is a key factor. Research has indicated that anilines with lower nucleophilicity may not react efficiently under standard Ugi conditions ensta-paris.fr. The electron-withdrawing difluoromethyl group in this compound reduces the basicity and nucleophilicity of the amino group, which could potentially impede the initial imine formation. Despite this, the Ugi reaction is known for its broad substrate scope, and various substituted anilines have been successfully employed. It is conceivable that with the appropriate choice of solvents and catalysts, this compound could be a successful component in Ugi reactions for the generation of diverse molecular scaffolds.
Acylation and Derivatization via Activated Carboxylic Acid Derivatives
The amino group of this compound readily undergoes acylation with activated carboxylic acid derivatives such as acyl chlorides and anhydrides to form the corresponding amides. This is a common and robust method for the derivatization of anilines. For instance, in the synthesis of related compounds like 2-bromo-5-fluoroaniline (B94856), 4-fluoroaniline (B128567) is first acylated with acetic anhydride (B1165640) to form 4-fluoroacetanilide (B1213217) google.com. This protective acylation is a standard step to moderate the reactivity of the aniline and direct subsequent electrophilic aromatic substitution reactions. A similar strategy would be applicable to this compound for the synthesis of more complex molecules. The resulting amide can be hydrolyzed under acidic or basic conditions to regenerate the amine functionality if needed.
Table 2: Representative Acylation Reaction
| Starting Material | Acylating Agent | Product |
| This compound | Acetyl chloride | N-(2-Bromo-5-(difluoromethyl)phenyl)acetamide |
| This compound | Benzoyl chloride | N-(2-Bromo-5-(difluoromethyl)phenyl)benzamide |
Mechanistic Studies of Aromatic Nucleophilic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing substituents. The reaction typically proceeds via an addition-elimination mechanism pressbooks.pubwikipedia.org.
Zwitterionic Intermediate Formation and Proton Transfer Kinetics
The SNAr mechanism involves the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex pressbooks.pub. When the nucleophile is an amine, this intermediate is zwitterionic. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, especially at the ortho and para positions to the leaving group, are essential for stabilizing the negative charge of the Meisenheimer complex through resonance and/or induction pressbooks.pubnih.gov.
In the case of a hypothetical SNAr reaction involving this compound as the nucleophile, the formation of the zwitterionic intermediate would involve the attack of the aniline nitrogen onto an electron-deficient aromatic ring. The rate of this step is influenced by the nucleophilicity of the aniline. The difluoromethyl group at the meta position of the aniline will reduce its nucleophilicity, thus slowing down the initial attack.
Influence of Substituent Electronic Effects and Steric Hindrance on Reaction Pathways
The electronic effects of the substituents on the aniline ring have a profound impact on its reactivity in SNAr reactions. Electron-donating groups increase the nucleophilicity of the amine and accelerate the initial attack, while electron-withdrawing groups have the opposite effect nih.gov. The difluoromethyl group in this compound is strongly electron-withdrawing, which deactivates the aniline as a nucleophile. Consequently, harsher reaction conditions may be required for it to participate in SNAr reactions compared to unsubstituted aniline.
Steric hindrance also plays a critical role. The bromo group at the ortho position of this compound presents significant steric bulk around the amino group. This steric hindrance can impede the approach of the aniline to the electrophilic aromatic substrate, thereby slowing down the rate of the initial nucleophilic attack unilag.edu.ngrsc.org. Furthermore, steric hindrance can also affect the rate of proton transfer from the zwitterionic intermediate rsc.org. In cases with significant steric crowding, the uncatalyzed pathway for proton transfer may be disfavored, and the reaction may rely more heavily on a base-catalyzed pathway unilag.edu.ng. The combination of the deactivating electronic effect of the difluoromethyl group and the steric hindrance from the ortho-bromo substituent makes this compound a relatively unreactive nucleophile in SNAr reactions.
Advanced Functionalization and Derivatization Strategies
Strategic Introduction of Diverse Functional Groups onto the Aniline (B41778) Scaffold
The functionalization of 2-Bromo-5-(difluoromethyl)aniline can be achieved by targeting its primary reactive centers: the bromo substituent, the amino group, and the aromatic ring itself.
Carbon-Carbon and Carbon-Nitrogen Bond Formation:
A key strategy for derivatization is the use of palladium-catalyzed cross-coupling reactions at the bromo position. The Suzuki-Miyaura cross-coupling reaction, for instance, is highly effective for forming new carbon-carbon bonds. nih.gov This reaction can be performed on unprotected ortho-bromoanilines, which simplifies the synthetic sequence by avoiding protection-deprotection steps for the amino group. nih.gov This method allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaromatic moieties, demonstrating high functional group tolerance. nih.gov
The amino group is another primary site for functionalization. It readily undergoes acylation reactions with various carboxylic acids or their derivatives to form amides. For example, reaction with bromo(difluoro)acetic acid in the presence of a coupling agent like Diethylaminosulfur trifluoride (DAST) can yield the corresponding bromo(difluoro)amide derivative under mild, ambient conditions. acs.org This amidation is a robust method applicable to a wide range of primary and secondary amines, including electron-deficient anilines. acs.org
Below is a table illustrating potential cross-coupling partners for this compound based on established Suzuki-Miyaura reaction scopes. nih.gov
| Coupling Partner Type | Example Reagent | Potential Product Substructure |
| Arylboronic Acid | Phenylboronic acid | 2-Phenyl-5-(difluoromethyl)aniline |
| Heteroaromatic Boronic Ester | Pyridine-3-boronic acid pinacol (B44631) ester | 2-(Pyridin-3-yl)-5-(difluoromethyl)aniline |
| Alkenylboronic Ester | (E)-Styrylboronic acid pinacol ester | 2-((E)-Styryl)-5-(difluoromethyl)aniline |
| Alkylboronic Ester | Methylboronic acid | 2-Methyl-5-(difluoromethyl)aniline |
Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Versatile Building Block
The structure of this compound is well-suited for the construction of complex heterocyclic frameworks, which are core components of many pharmacologically active compounds. nih.gov Annulation reactions, which involve the formation of a new ring on an existing one, are a primary method for this type of synthesis.
A catalyst-free, visible-light-driven annulation reaction between N,N-dialkyl anilines and alkenes has been shown to produce substituted tetrahydroquinolines. nih.gov By adapting this methodology, this compound could potentially undergo oxidative annulation with suitable alkene partners to generate novel difluoromethyl-substituted tetrahydroquinoline derivatives.
Furthermore, the compound can serve as a key component in [3+2]-cycloaddition reactions to form five-membered aromatic heterocycles. chim.it Such reactions are attractive for creating medicinally relevant structures due to their broad substrate scope. chim.it For example, the aniline derivative could react with in-situ generated nitrile imines in the presence of chalcones to form highly substituted trifluoromethyl-pyrazoles, following a protocol that has been successfully applied to other aniline systems. acs.org The presence of both an amino group and a bromo substituent allows for sequential cyclization strategies, further expanding its synthetic utility in creating fused heterocyclic systems. science.gov
Regioselective Control in Multi-Substituted Aniline Derivatization
Controlling the position of new substituents (regioselectivity) during the derivatization of the aniline ring is critical for synthesizing a specific target isomer. The outcome of electrophilic aromatic substitution reactions on this compound is dictated by the combined electronic and steric effects of the existing groups.
Electronic Effects: The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. The difluoromethyl (-CHF₂) group, similar to the trifluoromethyl group, is a moderately deactivating, electron-withdrawing group and acts as a meta-director. The bromine (-Br) atom is also deactivating and ortho, para-directing, though its directing effect is weaker than that of the amino group.
Steric Effects: The bromine atom at the 2-position provides significant steric hindrance, which can limit reactivity at the adjacent C3 position.
In an electrophilic substitution reaction, the incoming electrophile will preferentially add to the positions most activated by the potent amino group. The para position (C4) relative to the amine is already substituted with the difluoromethyl group. The ortho positions are C2 (blocked by bromine) and C6. Therefore, electrophilic attack is most likely to occur at the C6 position, which is activated by the amino group and relatively unhindered. Computational studies can be employed to predict activation energies for competing pathways to help guide the selection of appropriate catalysts and solvents for achieving high regioselectivity.
Application of Protective Group Chemistry in Complex Synthetic Sequences
In multi-step syntheses, it is often necessary to temporarily block the reactive amino group to prevent it from undergoing undesired side reactions. This is particularly important when performing reactions that are incompatible with a free amine, such as certain organometallic cross-couplings or when using strong electrophiles intended for another part of the molecule. nih.gov
The protection of the amine is a critical step before certain modifications, such as the introduction of a difluoromethoxy group onto a related precursor, 5-bromo-2-hydroxyaniline, to avoid side reactions. Common protecting groups for anilines include:
Boc (tert-butoxycarbonyl): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many reaction conditions but can be easily removed with acid.
Acetyl (Ac): Introduced using acetic anhydride (B1165640) or acetyl chloride, it forms a stable amide that can be removed under acidic or basic conditions.
Cbz (Carboxybenzyl): This group can be introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation.
Applications in Advanced Organic Synthesis and Materials Science
2-Bromo-5-(difluoromethyl)aniline as a Key Intermediate in Fine Chemical Synthesis
This compound serves as a pivotal intermediate in the synthesis of a variety of fine chemicals. Its reactive sites—the nucleophilic amine group, the bromine atom amenable to cross-coupling reactions, and the unique difluoromethyl moiety—allow for a stepwise and controlled introduction of different functionalities. The bromine atom at the 2-position and the amine at the 1-position are particularly important for creating complex heterocyclic structures. chemicalbook.com For instance, the amine group can readily undergo acylation, alkylation, and diazotization reactions, while the bromine atom can be substituted through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. chemicalbook.com This dual reactivity enables the construction of diverse molecular scaffolds, which are precursors to pharmaceuticals, agrochemicals, and other specialty chemicals.
Role in the Design and Synthesis of Bioactive Molecules
The incorporation of fluorine-containing groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. This compound is a valuable synthon for introducing the difluoromethyl group into bioactive molecules.
Exploration of the Difluoromethyl Group as a Bioisostere for Modulating Molecular Properties
The difluoromethyl (CF2H) group is increasingly recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. acs.orgnih.gov This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated pKa values, all of which are critical for drug efficacy. researchgate.netnih.gov Unlike the more common trifluoromethyl (CF3) group, the CF2H group can act as a hydrogen bond donor, which can be crucial for specific interactions with biological targets. acs.orgnih.gov Studies have shown that the difluoromethyl group's hydrogen bond donating capacity is comparable to that of thiophenol and aniline (B41778) groups. acs.org This property allows for the fine-tuning of ligand-receptor interactions. The replacement of a hydroxyl group with a difluoromethyl group is a strategy employed to enhance the pharmacokinetic properties of drug candidates. princeton.edu
Impact of Fluorination on Molecular Recognition and Binding Affinity in Ligand Design
The introduction of fluorine atoms into a molecule can significantly influence its interaction with biological targets. benthamscience.comresearchgate.net Due to its high electronegativity, fluorine can alter the electronic distribution within a molecule, affecting its dipole moment and electrostatic interactions with receptor sites. nih.gov This can lead to enhanced binding affinity. tandfonline.com The small size of the fluorine atom means it often causes minimal steric hindrance, allowing it to be a suitable replacement for hydrogen while providing unique electronic properties. benthamscience.comtandfonline.com Fluorination can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in protein targets. benthamscience.comresearchgate.net The strategic placement of fluorine, as facilitated by synthons like this compound, can therefore be a powerful tool in optimizing the potency and selectivity of a drug. nih.gov
Precursor in Agrochemical Development
The unique structural features of this compound make it a valuable precursor in the development of modern agrochemicals. The presence of both the bromine and the difluoromethyl group contributes to the biological activity and selectivity of the resulting pesticides.
Synthesis of Novel Fungicides, Herbicides, and Insecticides
Aniline derivatives containing trifluoromethyl groups are known components of various herbicides, such as Trifluralin. wikipedia.org Following this precedent, this compound is utilized in the synthesis of new generations of agrochemicals. For example, it is a key building block for the insecticide Broflanilide. researchgate.net The synthesis of such complex molecules often involves the reaction of the aniline amine group to form an amide, followed by further functionalization. researchgate.net The bromine atom can also be a key reactive handle for constructing the final pesticide structure. google.com The incorporation of the difluoromethyl group is often associated with enhanced efficacy and a favorable environmental profile.
Applications in Advanced Materials Science and Polymer Chemistry
While the primary applications of this compound are currently concentrated in the life sciences, its unique properties suggest potential for use in materials science. Fluorinated anilines are known to be used in the synthesis of specialty polymers and materials with enhanced thermal and chemical resistance. For instance, the related compound 2-Bromo-5-(difluoromethoxy)aniline is used in the development of advanced polymers and coatings. The presence of the difluoromethyl group in this compound could impart desirable properties such as low surface energy, hydrophobicity, and improved stability to polymers. Although specific research on the direct application of this compound in polymer chemistry is not widely published, its structural motifs are found in intermediates for materials with unique electronic properties. smolecule.com Further research in this area could lead to the development of novel high-performance materials.
Utilization as a Monomer or Building Block for Fluorinated Polymers
The incorporation of fluorine atoms into polymers is a well-known strategy to enhance properties such as thermal stability, chemical resistance, and solubility in specific solvents. researchgate.nettandfonline.com The difluoromethyl group (-CHF2) in this compound serves as a valuable source of fluorine, and the aniline structure provides a direct route to polymerization.
Polyaniline and its derivatives are a significant class of conducting polymers. nih.gov The polymerization of aniline monomers typically proceeds through an oxidative chemical or electrochemical process, leading to a polymer backbone with a conjugated system of double and single bonds, which is responsible for its electrical properties. nih.gov The presence of substituents on the aniline ring, such as the bromo and difluoromethyl groups in this compound, can significantly influence both the polymerization process and the final properties of the polymer. rsc.org
The electron-withdrawing nature of the difluoromethyl group is expected to affect the electron density of the aniline ring, which can, in turn, influence the oxidation potential of the monomer and the conductivity of the resulting polymer. jmest.org Studies on other fluorinated anilines have shown that while fluorination can enhance thermal stability and solubility, it may decrease the electrical conductivity of the parent polyaniline. tandfonline.com
Furthermore, the bromine atom on the aromatic ring opens up possibilities for other polymerization methods beyond the direct oxidation of the aniline group. It can serve as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. wikipedia.org This allows for the synthesis of well-defined polymer structures that are not accessible through traditional oxidative polymerization. For instance, the bromine atom could be utilized in a step-growth polymerization with a suitable di-functional comonomer to create a variety of polymer architectures.
The anticipated properties of a polymer derived from this compound are summarized in the table below, based on the known effects of its constituent functional groups.
| Property | Expected Influence of Substituents | Rationale |
| Thermal Stability | Enhanced | The strong carbon-fluorine bonds in the difluoromethyl group contribute to higher thermal degradation temperatures. tandfonline.com |
| Solubility | Potentially Improved | Fluorine substitution can increase solubility in certain organic solvents. researchgate.nettandfonline.com |
| Electrical Conductivity | Potentially Modified | The electron-withdrawing difluoromethyl group can alter the electronic properties of the polyaniline backbone, likely decreasing conductivity compared to unsubstituted polyaniline. tandfonline.comjmest.org |
| Processability | Potentially Enhanced | Improved solubility can lead to better processability for forming films and fibers. rsc.org |
Incorporation into Specialty Materials, including Liquid Crystals
The design of liquid crystals is a sophisticated area of materials science, with applications ranging from displays to sensors. wikipedia.org The properties of a liquid crystal are intimately linked to its molecular structure. colorado.edu Calamitic, or rod-shaped, molecules are a common motif in liquid crystal design, typically consisting of a rigid core and flexible terminal chains. nih.gov
This compound possesses a rigid phenyl core, a prerequisite for liquid crystalline behavior. By functionalizing the amine group, this molecule can be elaborated into more complex structures that may exhibit mesophases. The presence of both bromine and difluoromethyl groups is particularly noteworthy for the design of liquid crystals.
Fluorine substitution is a powerful tool in the design of liquid crystals for several reasons: rsc.org
Modification of Mesophase Behavior: The introduction of fluorine can influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.govtandfonline.com
Dielectric Anisotropy: The high electronegativity of fluorine creates strong dipole moments. The strategic placement of fluorine atoms can lead to materials with high positive or negative dielectric anisotropy, a key property for the operation of many liquid crystal displays. researchgate.net
Reduced Viscosity: In some cases, fluorination can lead to lower viscosity, which is beneficial for faster switching times in display applications.
The difluoromethyl group in this compound introduces a significant dipole moment. Similarly, the carbon-bromine bond is polarized. The interplay of these dipoles on the aromatic ring can be exploited to fine-tune the dielectric properties of a potential liquid crystal. whiterose.ac.uk For instance, derivatives of 4-octyloxy-N-(benzylidene)aniline bearing trifluoromethyl and trifluoromethoxy end groups have been shown to exhibit stable smectic phases. tandfonline.com
While this compound itself is not a liquid crystal, it serves as a valuable synthon. Through reactions of the aniline nitrogen, it can be incorporated into larger molecular architectures designed to exhibit liquid crystalline properties. The table below outlines the potential impact of incorporating this building block into a liquid crystal molecule.
| Property | Potential Impact of this compound Moiety | Rationale |
| Mesophase Stability | Can be tailored | The steric and electronic effects of the bromo and difluoromethyl groups can influence molecular packing and thus the stability of liquid crystal phases. nih.gov |
| Dielectric Anisotropy | Likely to be significant | The strong C-F and C-Br bond dipoles will contribute to the overall molecular dipole moment, a key factor in determining dielectric anisotropy. researchgate.netwhiterose.ac.uk |
| Optical Anisotropy | May be modified | The electronic nature of the substituents can affect the polarizability of the molecule, which in turn influences the optical anisotropy (birefringence). |
| Clearing Point | Can be adjusted | The overall shape and intermolecular forces, influenced by the substituents, will affect the temperature at which the material transitions to an isotropic liquid. nih.gov |
Computational and Theoretical Investigations of 2 Bromo 5 Difluoromethyl Aniline
Density Functional Theory (DFT) Studies for Molecular Structure and Spectroscopy
DFT has become a standard and reliable method for predicting the properties of organic molecules. By solving the Schrödinger equation for a given system, DFT can determine the electron density and, from that, a wide range of molecular properties. For 2-bromo-5-(difluoromethyl)aniline, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for aniline (B41778) derivatives. globalresearchonline.netresearchgate.net
The benzene (B151609) ring is expected to be largely planar. The primary conformational considerations would be the orientation of the amino (-NH₂) and difluoromethyl (-CHF₂) groups relative to the ring. The amino group is generally planar with the aniline ring to maximize resonance stabilization. The rotation of the C-C bond connecting the difluoromethyl group to the ring and the C-N bond of the amino group would be analyzed to identify the most stable conformer. It is anticipated that the hydrogen atoms of the amino group and the fluorine atoms of the difluoromethyl group will orient themselves to minimize steric hindrance with adjacent atoms.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|
| Bond Lengths (Å) | |
| C-Br | 1.910 |
| C-N | 1.395 |
| C-C (aromatic) | 1.390 - 1.405 |
| C-C (to CHF₂) | 1.510 |
| C-H (aromatic) | 1.085 |
| N-H | 1.010 |
| C-F | 1.370 |
| C-H (CHF₂) | 1.100 |
| **Bond Angles (°) ** | |
| C-C-Br | 120.5 |
| C-C-N | 121.0 |
| H-N-H | 113.0 |
| F-C-F | 108.5 |
Note: This table is illustrative and based on general values for similar compounds. Actual calculated values would require a specific DFT study.
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the absorption peaks observed in experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. Each calculated frequency represents a specific normal mode of vibration, such as the stretching or bending of bonds.
Theoretical vibrational analysis is instrumental in assigning the often complex experimental spectra of polyatomic molecules. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-Br stretching, and C-F stretching of the difluoromethyl group, as well as various aromatic C-C and C-H vibrations. Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, so a scaling factor is typically applied to improve agreement with experimental data. derpharmachemica.com
Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H asymmetric stretch | 3500 |
| N-H symmetric stretch | 3400 |
| C-H aromatic stretch | 3100-3000 |
| C=C aromatic stretch | 1600-1450 |
| N-H scissoring | 1620 |
| C-F stretch | 1150-1050 |
| C-N stretch | 1300 |
| C-Br stretch | 650 |
Note: This table is illustrative and based on general values for similar compounds. Precise assignments require a dedicated computational study.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique for predicting NMR chemical shifts. acs.org By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H, ¹³C, ¹⁹F, etc.) can be predicted with a high degree of accuracy.
For this compound, GIAO calculations would predict the chemical shifts for the different hydrogen, carbon, and fluorine atoms in the molecule. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe for the effects of the bromo, difluoromethyl, and amino substituents.
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. If an X-ray crystal structure of this compound were available, the computationally optimized geometry could be directly compared to the experimental bond lengths and angles. Similarly, predicted FT-IR, FT-Raman, and NMR spectra would be correlated with their experimentally measured counterparts. A strong correlation between theoretical and experimental data lends confidence to the computational model and allows for a more detailed interpretation of the experimental results. For instance, a study on 2-bromo-4,6-dinitroaniline (B162937) demonstrated good agreement between calculated and experimental vibrational frequencies after applying a scaling factor. derpharmachemica.com
Electronic Structure Analysis
Beyond molecular structure and spectroscopy, computational methods can provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating character. The LUMO is likely to be distributed over the aromatic ring, with contributions from the electron-withdrawing bromo and difluoromethyl groups.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.80 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.60 |
Note: This table is illustrative and based on general values for similar compounds. Actual values require a specific DFT study.
The analysis of the HOMO and LUMO provides a picture of the molecule's electronic reactivity. The distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. In the MEP surface of this compound, distinct regions of positive, negative, and neutral potential are observed, which are indicative of the sites susceptible to electrophilic and nucleophilic attack.
The regions of negative electrostatic potential, typically colored in shades of red and yellow, are associated with an abundance of electrons and are therefore prone to electrophilic attack. For this compound, these areas are expected to be concentrated around the nitrogen atom of the aniline group and, to a lesser extent, the fluorine atoms of the difluoromethyl group, owing to their high electronegativity. Conversely, regions of positive potential, depicted in blue, signify electron-deficient areas that are susceptible to nucleophilic attack. These are anticipated to be located around the hydrogen atoms of the amine group and the carbon atom attached to the bromine. The aromatic ring itself will exhibit a more complex potential distribution due to the interplay of the electron-donating amine group and the electron-withdrawing bromine and difluoromethyl substituents.
A hypothetical MEP surface analysis might yield the following potential ranges, illustrating the relative reactivity of different sites:
| Molecular Region | Electrostatic Potential Range (arbitrary units) | Predicted Reactivity |
| Amine Nitrogen | -40 to -60 | High susceptibility to electrophilic attack |
| Aromatic Ring (ortho to NH2) | -10 to +10 | Moderate reactivity, influenced by substituents |
| Aromatic Ring (meta to NH2) | -5 to +15 | Varied reactivity |
| Bromine Atom | -5 to +5 | Potential for halogen bonding interactions |
| Difluoromethyl Group (Fluorine) | -25 to -40 | Susceptible to electrophilic interaction |
| Amine Hydrogens | +20 to +40 | High susceptibility to nucleophilic attack |
Note: The data in this table is illustrative and represents expected trends based on general principles of chemistry, not specific computational results for this molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful method for understanding the delocalization of electron density within a molecule, which is directly related to its stability. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the energetic contributions of hyperconjugative and conjugative interactions.
Key NBO interactions and their stabilization energies (E(2)), which represent the strength of the delocalization, can be hypothetically tabulated as follows:
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C-C) (aromatic ring) | > 50 |
| π(C-C) (aromatic ring) | π(C-C) (aromatic ring) | ~ 20 |
| LP(1) Br | σ(C-C) (adjacent) | ~ 1-2 |
| σ(C-H) (CF2H) | σ(C-F) | ~ 2-5 |
Note: The data in this table is illustrative and based on expected chemical principles, not on specific computational data for this molecule.
Elucidation of Electron Donor-Acceptor Capabilities and Hyperconjugative Interactions
Building upon NBO analysis, the electron donor-acceptor capabilities of different parts of the molecule can be further elucidated. The primary electron-donating group in this compound is the amino group, which donates electron density to the aromatic ring. The bromine atom and the difluoromethyl group, being electronegative, act as electron-withdrawing groups, pulling electron density from the ring.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.
Calculation of Electronic Absorption Spectra (UV-Vis) and Excitation Energies
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π -> π* and n -> π* transitions. The π -> π* transitions, typically of higher energy and intensity, involve the excitation of electrons from the bonding π orbitals of the aromatic ring to the antibonding π* orbitals. The n -> π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from the nitrogen lone pair to a π* orbital of the ring. The presence of the bromo and difluoromethyl substituents will cause a shift in the absorption maxima (λmax) compared to aniline, likely a bathochromic (red) shift due to the extension of the conjugated system and the influence of the substituents on the orbital energies.
A hypothetical TD-DFT calculation might predict the following electronic transitions:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 -> S1 (n -> π) | 3.8 | 326 | 0.02 |
| S0 -> S2 (π -> π) | 4.5 | 275 | 0.15 |
| S0 -> S3 (π -> π*) | 5.2 | 238 | 0.40 |
Note: This data is a hypothetical representation and not based on actual computational results for this molecule.
Investigation of Solvent Effects on Electronic Properties (e.g., Integral Equation Formalism of the Polarizable Continuum Model, IEF-PCM)
The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a common method to simulate these solvent effects. The model treats the solvent as a continuous medium with a specific dielectric constant.
For this compound, a polar solvent is expected to stabilize the excited states to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the UV-Vis absorption bands. The magnitude of this shift will depend on the polarity of the solvent. For instance, the shift is expected to be more pronounced in a polar protic solvent like ethanol (B145695) compared to a nonpolar solvent like cyclohexane.
Computational Prediction of Chemical Reactivity and Selectivity
Computational methods can also be used to predict the chemical reactivity and selectivity of a molecule. By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO) and condensed Fukui functions, insights into the most probable sites for electrophilic and nucleophilic attack can be gained.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, and its location indicates the likely site of electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring. The LUMO, on the other hand, indicates the ability to accept an electron, and its location points to the site of nucleophilic attack, which is likely to be on the aromatic ring, influenced by the electron-withdrawing substituents.
Theoretical Elucidation of Reaction Mechanisms and Transition States
The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry that provide invaluable insights into the reactivity of a molecule. For a compound like this compound, theoretical methods can be employed to explore potential reactions such as electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the amine group.
Computational approaches, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surface (PES) of a reaction. chemrxiv.org By identifying the minimum energy pathways, chemists can predict the most likely course of a chemical transformation. The transition state, a first-order saddle point on the PES, represents the highest energy barrier along the reaction coordinate and is crucial for determining the reaction rate. ucsb.eduresearchgate.net
For instance, in a hypothetical electrophilic aromatic substitution reaction on the this compound ring, computational models can predict the preferred position of attack by an electrophile. This is achieved by calculating the energies of the possible intermediates and the corresponding transition states. The presence of both an electron-withdrawing difluoromethyl group and a deactivating but ortho-, para-directing bromine atom, along with the activating amino group, makes the regioselectivity of such reactions a complex interplay of electronic and steric effects.
To locate a transition state, various computational algorithms can be utilized. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Berny optimization algorithm are employed to search for saddle points on the potential energy surface. researchgate.net Once a transition state geometry is found, frequency calculations are performed to confirm its nature; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.comyoutube.com
Illustrative Data for a Hypothetical Reaction:
Below is a hypothetical data table showcasing the kind of information that would be generated from a computational study of a nucleophilic aromatic substitution on this compound, where a generic nucleophile (Nu-) displaces the bromine atom.
| Parameter | Reactants | Transition State | Products |
| Relative Energy (kcal/mol) | 0.00 | +25.3 | -5.7 |
| Key Bond Distance (Å) C-Br | 1.91 | 2.25 | - |
| Key Bond Distance (Å) C-Nu | - | 2.10 | 1.45 |
| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |
This table presents illustrative data and is not based on experimentally verified results for this specific reaction.
Electrophilicity-Based Charge Transfer Analysis
The electronic properties of this compound, particularly its electrophilicity and charge distribution, are key to understanding its reactivity. Computational methods provide a means to quantify these properties through various analyses, such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping.
NBO analysis can reveal the charge distribution across the molecule, highlighting electron-rich and electron-deficient centers. The difluoromethyl group, being strongly electron-withdrawing, is expected to significantly influence the electron density on the aromatic ring and the amino group. numberanalytics.com The bromine atom also exerts an electron-withdrawing inductive effect. The partial atomic charges calculated through NBO analysis can help predict the sites most susceptible to nucleophilic or electrophilic attack. tandfonline.com
Electrophilicity-based charge transfer involves the interaction of the molecule with a conceptual electron environment. The global electrophilicity index (ω), a parameter derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a quantitative measure of a molecule's ability to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Illustrative Data from a Hypothetical Charge Analysis:
The following table provides hypothetical values for key electronic properties of this compound, calculated using DFT.
| Parameter | Value |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 4.6 |
| Global Electrophilicity Index (ω) | 2.6 |
| Natural Atomic Charge on N | -0.45 e |
| Natural Atomic Charge on C-Br | +0.15 e |
This table presents illustrative data and is not based on experimentally verified results.
Nonlinear Optical (NLO) Properties Calculations
Molecules with significant charge asymmetry and extended π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. dntb.gov.ua Computational chemistry offers powerful tools to predict the NLO response of molecules like this compound.
The key parameters that characterize the NLO behavior of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). dtic.milccsenet.org These properties describe how the electron cloud of a molecule is distorted by an external electric field. Large values of hyperpolarizability are indicative of a strong NLO response.
For this compound, the presence of the electron-donating amino group and the electron-withdrawing difluoromethyl and bromo substituents creates a donor-π-acceptor (D-π-A) type structure, which is a common motif in molecules with significant NLO properties. acs.org Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate the static and dynamic (frequency-dependent) hyperpolarizabilities. ccsenet.orgresearchgate.netccsenet.org
Illustrative Data for NLO Properties:
The table below presents hypothetical calculated values for the static NLO properties of this compound.
| NLO Property | Calculated Value (a.u.) |
| Mean Polarizability <α> | 150 |
| Total First Hyperpolarizability (β_tot) | 850 |
| Total Second Hyperpolarizability (γ_tot) | 25000 |
This table presents illustrative data and is not based on experimentally verified results. The values are given in atomic units (a.u.).
Prediction of Thermodynamic Parameters and Stability
The thermodynamic stability of a molecule is a critical factor in its synthesis, storage, and application. Computational chemistry provides a robust framework for predicting various thermodynamic parameters, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°).
By performing geometry optimization and frequency calculations at a specified level of theory, it is possible to obtain the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropies. These values, in conjunction with the total electronic energy, allow for the calculation of the standard thermodynamic functions.
Illustrative Data for Thermodynamic Parameters:
The following table provides hypothetical thermodynamic parameters for this compound at standard conditions (298.15 K and 1 atm), as would be predicted by computational methods.
| Thermodynamic Parameter | Predicted Value |
| Standard Enthalpy of Formation (ΔHf°) | -85.2 kcal/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -55.8 kcal/mol |
| Standard Entropy (S°) | 98.5 cal/mol·K |
This table presents illustrative data and is not based on experimentally verified results.
Conclusion and Future Research Directions
Synthesis of 2-Bromo-5-(difluoromethyl)aniline: Current State and Emerging Paradigms
The synthesis of this compound, while not extensively detailed in a plethora of literature, can be approached through established and emerging synthetic strategies. The primary and most direct method involves the selective bromination of a suitable precursor.
A prevalent synthetic route is the electrophilic bromination of 5-(difluoromethyl)aniline. This reaction typically employs a brominating agent, such as bromine or N-bromosuccinimide (NBS), in an appropriate solvent. The reaction conditions, including temperature and catalyst, are crucial for achieving regioselectivity, directing the bromine atom to the ortho position relative to the amino group. This approach is analogous to the synthesis of similar compounds like 2-bromo-5-(difluoromethoxy)aniline, which is prepared by the bromination of 5-(difluoromethoxy)aniline.
Emerging paradigms in the synthesis of fluorinated anilines, which could be applied to this compound, include innovative difluoroalkylation techniques. Photoinduced methods, for instance, offer a sustainable and mild approach for the fluoroalkylation of organic molecules. acs.org These methods could potentially be adapted to introduce the difluoromethyl group onto a pre-brominated aniline (B41778) derivative, providing an alternative synthetic pathway.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Precursor | Key Reagents | General Conditions | Anticipated Advantages |
| Electrophilic Bromination | 5-(difluoromethyl)aniline | Bromine (Br2) or N-Bromosuccinimide (NBS) | Controlled temperature, suitable solvent | Direct, potentially high-yielding |
| Photoinduced Difluoroalkylation | 2-bromoaniline derivative | A difluoromethyl source, photosensitizer | Visible light irradiation | Mild conditions, sustainable |
Future Perspectives in Reaction Development and Mechanistic Understanding
The reactivity of this compound is largely dictated by its functional groups: the nucleophilic amino group, the reactive bromine atom, and the electron-withdrawing difluoromethyl group. Future research is likely to focus on leveraging this reactivity for the development of novel chemical transformations and gaining a deeper mechanistic understanding of these processes.
The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. Future work will likely explore the scope of these reactions with this compound to synthesize a diverse library of derivatives. Understanding the influence of the difluoromethyl group on the reactivity of the C-Br bond will be a key area of investigation.
Mechanistic studies, likely employing techniques such as in-situ reaction monitoring and computational modeling, will be crucial for elucidating the pathways of these reactions. For instance, understanding the mechanism of nucleophilic aromatic substitution (SNAr) reactions involving this aniline could lead to the development of more efficient and selective processes. rsc.org Insights from mechanistic studies on related systems, such as the formation of quinolines from anilines, could also inform the development of new reactions involving this compound. researchgate.net
Expanding Applications in Diverse Chemical Fields and Advanced Materials
The unique properties conferred by the difluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound a highly attractive building block in medicinal chemistry and agrochemical research.
In pharmaceutical development, this compound can serve as a key intermediate for the synthesis of bioactive molecules. The trifluoromethyl group is a common motif in many drugs, and the difluoromethyl group offers a nuanced alternative for modulating a compound's properties. For example, the related compound 2-bromo-5-(trifluoromethyl)aniline (B1265768) has been utilized in the synthesis of inhibitors for the Hepatitis C virus (HCV) NS3 protease. sigmaaldrich.com It is plausible that this compound could be employed in a similar capacity to generate novel therapeutic agents.
The agrochemical industry also stands to benefit from the use of this compound. Fluorinated compounds are widely used as herbicides, insecticides, and fungicides. ossila.com The structural motifs present in this compound are found in various agrochemicals, suggesting its potential as a precursor for new and effective crop protection agents.
Beyond life sciences, there is potential for the application of this compound in the field of advanced materials. The incorporation of fluorinated moieties can enhance the thermal and chemical resistance of polymers and other materials. Future research may explore the use of this aniline as a monomer or a modifying agent in the synthesis of high-performance polymers with tailored properties.
Role of Advanced Computational Methodologies in Accelerating Research and Development
Advanced computational methodologies, particularly Density Functional Theory (DFT), are poised to play an increasingly important role in accelerating the research and development of this compound and its derivatives. researchgate.netresearchgate.net
DFT calculations can provide valuable insights into the molecule's structural and electronic properties. researchgate.net This includes understanding the impact of the difluoromethyl and bromo substituents on the geometry, charge distribution, and reactivity of the aniline ring. Such information is crucial for predicting the outcomes of chemical reactions and designing more efficient synthetic routes.
Furthermore, computational methods can be employed to predict the properties of novel compounds derived from this compound. This can significantly streamline the drug discovery process by allowing for the virtual screening of large libraries of compounds for their potential biological activity and pharmacokinetic properties. By predicting parameters such as binding affinities to target proteins, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.
In the realm of materials science, computational modeling can be used to predict the bulk properties of polymers and other materials incorporating this aniline derivative. This can guide the design of new materials with desired characteristics, such as enhanced thermal stability or specific optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
